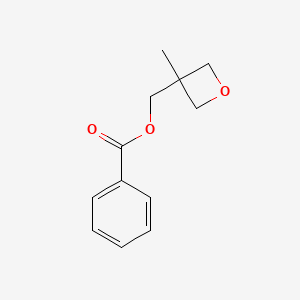
2-(4-Phenylpiperazin-1-yl)butanoic acid
Overview
Description
2-(4-Phenylpiperazin-1-yl)butanoic acid, also known as PBAB, is a chemical compound that has been extensively studied for its potential therapeutic applications. PBAB belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects.
Scientific Research Applications
PPARgamma Agonists Optimization : Research on similar compounds, focusing on the optimization of phenyl alkyl ether moiety in PPARgamma agonists, highlighted improved aqueous solubility and selectivity for PPARgamma agonists. This can inform the design of new drugs with better solubility and efficacy (Collins et al., 1998).
Anticonvulsant Activity : A study on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which are structurally related to 2-(4-Phenylpiperazin-1-yl)butanoic acid, showed promising anticonvulsant activities, indicating potential applications in epilepsy treatment (Kamiński et al., 2015).
Urease Inhibitors : Compounds including 4-(1H-indol-3-yl)butanoic acid, a structurally related molecule, were found to be potent inhibitors of urease enzyme. This suggests potential therapeutic applications in treating diseases related to urease activity (Nazir et al., 2018).
Idiopathic Pulmonary Fibrosis Treatment : The discovery of a nonpeptidic αvβ6 integrin inhibitor, structurally similar to 2-(4-Phenylpiperazin-1-yl)butanoic acid, for inhaled treatment of idiopathic pulmonary fibrosis, is significant in developing new therapies for this condition (Procopiou et al., 2018).
TRPV1 Channel Modulators : Research involving 4-(Thiophen-2-yl)butanoic acid, a compound related to 2-(4-Phenylpiperazin-1-yl)butanoic acid, explored its role as a TRPV1 channel modulator. This could lead to new treatments for pain and inflammation (Aiello et al., 2016).
Physicochemical Properties Study : A study of the physicochemical properties of alkoxyphenylcarbamic acid derivatives, which are related to 2-(4-Phenylpiperazin-1-yl)butanoic acid, provided insights into their solubility, surface activity, and lipophilicity, important for drug design (Malík et al., 2005).
Acetylcholinesterase Inhibitors : Arylisoxazole-phenylpiperazine derivatives, structurally similar to 2-(4-Phenylpiperazin-1-yl)butanoic acid, were studied for their potential as acetylcholinesterase inhibitors, indicating applications in treating neurodegenerative diseases (Saeedi et al., 2019).
CXCR2 Antagonists : Compounds including 4-(2-arylindol-3-yl) butanoic acid derivatives, related to 2-(4-Phenylpiperazin-1-yl)butanoic acid, were active as CXCR2 antagonists, suggesting their use in treating inflammatory diseases (2003).
properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-13(14(17)18)16-10-8-15(9-11-16)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVNAVQQPXRYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylpiperazin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Methylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7463987.png)
![(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B7463990.png)
![4-Sulfonamide-[1-(4-aminobutane)]benzamide](/img/structure/B7463996.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B7464000.png)

![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-Nalpha-(phenylcarbonyl)phenylalaninamide](/img/structure/B7464017.png)
![Methyl 2-[1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,5-dioxoimidazolidin-4-yl]acetate](/img/structure/B7464025.png)



![[1,1,1,3,3,3-Hexafluoro-2-[4-[(4-methoxybenzoyl)amino]phenyl]propan-2-yl] 4-fluorobenzoate](/img/structure/B7464069.png)
![7-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B7464072.png)
![N-methyl-5-[(tetrazolo[1,5-b]pyridazin-6-ylamino)methyl]thiophene-2-sulfonamide](/img/structure/B7464077.png)
![1-Cyclohexyl-3-[[4-(2,2-dicyanoethenyl)phenyl]carbamoyl]-1-methylsulfonylurea](/img/structure/B7464083.png)